1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Description
1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that combines cyclohexyl groups, a dichlorophenyl group, and a hydroxypyrimidine core
Properties
IUPAC Name |
1,3-dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-12-11-15(13-20(19)25)26-14-18-21(29)27(16-7-3-1-4-8-16)23(31)28(22(18)30)17-9-5-2-6-10-17/h11-14,16-17,29H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJXGVXDSGULJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4=CC(=C(C=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexylamine with a suitable dichlorophenyl derivative to form an intermediate, which is then reacted with a pyrimidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the iminomethyl group can produce amines.
Scientific Research Applications
1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dicyclohexyl-5-[(3,4-dichlorobenzyl)amino]methylene-2,4,6(1H,3H,5H)-pyrimidinetrione
- 4-amino-3,5-dicyclohexyl-1,2,4-triazole
- 3,5-dicyclohexyl-1,2,4-triazolate
Uniqueness
1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, in particular, contributes to its potential as a therapeutic agent by enhancing its binding affinity to molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
